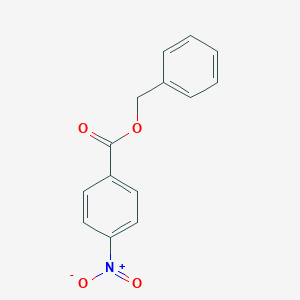

![molecular formula C6H11N B041849 5-Azaspiro[2.4]heptane CAS No. 185-50-2](/img/structure/B41849.png)

5-Azaspiro[2.4]heptane

Descripción general

Descripción

5-Azaspiro[2.4]heptane is a chemical compound with the molecular formula C6H11N . It is a valuable structural motif for drug discovery . The compound is used as a reactant in the preparation of N-[3-(quinolin-6-yl)pyridin-5-yl] benzenesulfonamides as PI3 kinase modulators .

Synthesis Analysis

The synthesis of 5-Azaspiro[2.4]heptane has been reported in several studies. One method involves the catalytic asymmetric 1,3-dipolar cycloaddition of cyclopropylidene acetate and azomethine ylides . Another method involves the metal hydride reduction of 5-azaspiro[2.4]heptane-4,6-diones .Molecular Structure Analysis

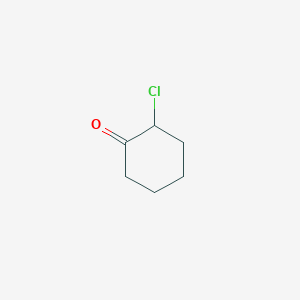

The molecular structure of 5-Azaspiro[2.4]heptane is characterized by a spirocyclic structure, which consists of a pyrrolidine ring fused to a cyclobutane ring . The InChI code for this compound is 1S/C6H11N/c1-2-6(1)3-4-7-5-6/h7H,1-5H2 .Physical And Chemical Properties Analysis

5-Azaspiro[2.4]heptane is a powder at room temperature . The molecular weight of this compound is 97.16 g/mol .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Piperidine Mimic

5-Azaspiro[2.4]heptane: has been identified as a bioisostere of piperidine . This means it can mimic the chemical and pharmacological properties of piperidine, which is a common element in many drugs. Its incorporation into drug molecules can lead to the development of new medicinal compounds with potentially improved efficacy and safety profiles.

Synthesis of Anesthetics

The compound has been utilized in the synthesis of anesthetic drugs . By replacing the piperidine fragment in bupivacaine, a well-known anesthetic, with 5-Azaspiro[2.4]heptane , researchers have created a new patent-free analogue that retains anesthetic properties.

Hepatitis C Treatment

5-Azaspiro[2.4]heptane: derivatives have been used in the synthesis of ledipasvir , a potent inhibitor used in the treatment of Hepatitis C virus (HCV) infections. This showcases the compound’s role in the development of antiviral therapies.

Antibacterial Agents

The asymmetric hydrogenation of certain intermediates involving 5-Azaspiro[2.4]heptane is a key step in the enantioselective synthesis of quinolone antibacterial agents . This highlights its importance in creating drugs that can combat bacterial infections.

Organic Synthesis: Reductive Cleavage

In organic chemistry, 5-Azaspiro[2.4]heptane derivatives undergo reductive cleavage, leading to the formation of 1,3-amino alcohols . These intermediates can then cyclize to form bi- or tricyclic lactams or lactones, which are valuable in various synthetic applications.

Chemical Synthesis: Isoxazolidine Ring Transformations

The treatment of certain 5-Azaspiro[2.4]heptane derivatives with zinc in acetic acid results in the cleavage of the N–O bond in the isoxazolidine ring . This transformation is crucial for the synthesis of complex organic molecules.

Material Science: Molecular Toolbox

5-Azaspiro[2.4]heptane: expands the molecular toolbox for chemists, offering a versatile motif for adding diverse structures to molecules . This is particularly useful in material science where novel molecular frameworks are constantly being explored for new applications.

Life Science Research: Biochemical Mimicry

The basicity of the nitrogen atom in 5-Azaspiro[2.4]heptane is nearly identical to that of piperidine, making it a potential mimic in biochemical contexts . This property can be exploited in life science research to study biochemical pathways and interactions.

Safety and Hazards

Propiedades

IUPAC Name |

5-azaspiro[2.4]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-6(1)3-4-7-5-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXWESKAHYABGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620156 | |

| Record name | 5-Azaspiro[2.4]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[2.4]heptane | |

CAS RN |

185-50-2 | |

| Record name | 5-Azaspiro[2.4]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

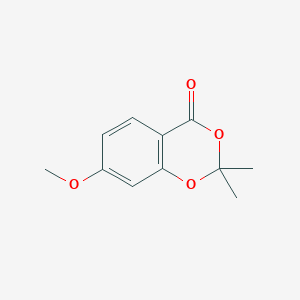

![5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B41773.png)

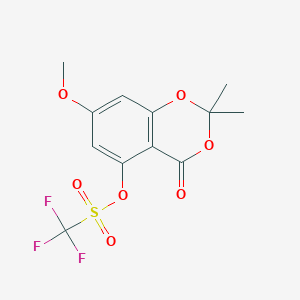

![N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B41788.png)